molecular formula C14H12BNO3 B566961 (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-70-0

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid

Cat. No.: B566961
CAS No.: 1256355-70-0
M. Wt: 253.064
InChI Key: HBNORKQBRPHOPG-UHFFFAOYSA-N
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Description

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Future Directions

Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

The primary target of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, also known as 4-(4-Cyanophenylmethoxy)phenylboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant conditions . Additionally, the compound’s susceptibility to hydrolysis at physiological pH suggests that its action, efficacy, and stability may be influenced by environmental factors such as pH .

Biochemical Analysis

Biochemical Properties

4-(4-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it an effective tool for the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes such as glycosidases and proteins that have hydroxyl groups, forming stable complexes that can be used in various analytical techniques . These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols, which is a key feature in many biochemical assays.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Cyanophenylmethoxy)phenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. This compound can bind to enzymes and proteins, inhibiting or activating their functions depending on the nature of the interaction. For example, it can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its long-term impact on cellular function, as the degradation products may have different biochemical properties. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature, which should be carefully controlled in experimental settings.

Dosage Effects in Animal Models

The effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of optimizing dosage levels in experimental and therapeutic applications to achieve the desired outcomes while minimizing potential side effects.

Metabolic Pathways

4-(4-Cyanophenylmethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall efficacy and safety, as the metabolites may contribute to its therapeutic or toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-cyanobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the cyanobenzyl and boronic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and form stable complexes with metal catalysts makes it a valuable compound in research and industry .

Properties

IUPAC Name

[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNORKQBRPHOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655845
Record name {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-70-0
Record name {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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